4-Iodopyridin-3-ol
Overview
Description
4-Iodopyridin-3-ol, also known as 3-Hydroxy-4-iodopyridine, is a chemical compound with the empirical formula C5H4INO . It has a molecular weight of 221.00 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an iodine atom attached at the 4-position and a hydroxyl group at the 3-position . The SMILES string representation of this compound is Oc1ccncc1I .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 221.00 , and its empirical formula is C5H4INO .Scientific Research Applications
Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This process involved a radical mechanism known as the Hofmann–Löffler–Freytag reaction (Lechel et al., 2012).
Directed Ortho-Lithiation of Aryl Iodides : Cochennec et al. (1995) demonstrated the ortho-directed metalation of iodopyridine, leading to various polysubstituted pyridines. This method was used for preparing an acyclic analogue of meridine, a marine alkaloid (Cochennec et al., 1995).
Aminocarbonylation of Iodopyridine Compounds : Szőke et al. (2016) conducted palladium-catalyzed aminocarbonylation of iodopyridine model compounds with various primary and secondary amines. This method produced nicotinamide analogues and dicarboxamide compounds containing pyridyl moieties, which are significant for pharmaceutical applications (Szőke et al., 2016).
Anti-HIV Activity of Iodopyridinones : Benjahad et al. (2007) synthesized analogues of 3-iodo-4-phenoxypyridinone (IOPY) with various C-3 substituents and evaluated their anti-HIV activity. The results indicated the potential of these compounds as non-nucleoside reverse transcriptase inhibitors (Benjahad et al., 2007).
Synthesis of Pyridine Alkaloids : Wang et al. (2003) developed a novel route for synthesizing biologically active pyridine alkaloids using palladium-catalyzed cross-coupling of 3-iodopyridine. This process involves a series of reactions leading to natural products like theonelladins and xestamine D (Wang et al., 2003).
Crystal Engineering with Hydrogen and Halogen Bonds : Saha et al. (2005) explored the use of 4-iodopyridine in crystal engineering, demonstrating the formation of molecular tapes and heterosynthons. This study highlights the potential of 4-iodopyridine in designing crystal structures with specific properties (Saha et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-iodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFQSXPNVJVXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626299 | |
Record name | 4-Iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-20-7 | |
Record name | 4-Iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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